[3-(Difluoromethyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride
Description
[3-(Difluoromethyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a difluoromethyl group at the 3-position and an aminomethyl group at the 5-position, forming a hydrochloride salt. The 1,2,4-oxadiazole ring is a nitrogen- and oxygen-containing heterocycle known for its metabolic stability and versatility in medicinal chemistry. The difluoromethyl group (-CF$_2$H) enhances lipophilicity and may influence electronic properties, while the hydrochloride salt improves aqueous solubility for pharmaceutical applications .
Its structural analogs vary in substituents at the 3-position of the oxadiazole ring, which directly impact physicochemical properties and biological activity.
Properties
IUPAC Name |
[3-(difluoromethyl)-1,2,4-oxadiazol-5-yl]methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F2N3O.ClH/c5-3(6)4-8-2(1-7)10-9-4;/h3H,1,7H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXVBNCPMZLJCAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=NC(=NO1)C(F)F)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClF2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1909325-73-0 | |
| Record name | [3-(difluoromethyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Target of Action
The primary target of [3-(Difluoromethyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride is Histone Deacetylase 6 (HDAC6) . HDAC6 is an important drug target in both oncological and non-oncological diseases. It is known to regulate a range of proteins, most notably cortactin, the Alzheimer-related tau, and the chaperone Hsp90.
Mode of Action
This compound acts as a mechanism-based and essentially irreversible inhibitor of HDAC6. Biochemical data confirm that it is a tight-binding HDAC6 inhibitor capable of inhibiting HDAC6 via a two-step slow-binding mechanism. The compound attacks the zinc-bound water at the sp2 carbon closest to the difluoromethyl moiety followed by a subsequent ring opening of the oxadiazole, yielding deprotonated difluoroacetylhydrazide as the active species.
Biochemical Pathways
The compound affects the biochemical pathways regulated by HDAC6. HDAC6 is involved in cellular protein degradation through enabling aggresome formation. It is a prominent target for synergistic drug combination approaches with proteasome inhibitors.
Pharmacokinetics
The compound’s strong anionic zinc coordination and the binding of the difluoromethyl moiety in the p571 pocket result in an essentially irreversible inhibition of hdac6, which could potentially impact its bioavailability.
Result of Action
The result of the compound’s action is the inhibition of HDAC6, which can have therapeutic implications in various diseases. For instance, HDAC6 regulation has been investigated as a promising treatment option for non-oncological conditions, such as neurodegenerative diseases, several rare disorders like Rett syndrome and Charcot-Marie-Tooth disease, autoimmune diseases, and other chronic conditions including idiopathic pulmonary fibrosis and inflammasome-mediated disorders.
Biological Activity
[3-(Difluoromethyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride (CAS No. 1909325-73-0) is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against specific pathogens, and its role as a histone deacetylase (HDAC) inhibitor.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Chemical Formula | C₄H₆ClF₂N₃O |
| Molecular Weight | 185.56 g/mol |
| MDL Number | MFCD29762916 |
| PubChem CID | 121553648 |
| Appearance | Powder |
Recent studies indicate that difluoromethyl-1,2,4-oxadiazoles act as selective and mechanism-based inhibitors of histone deacetylase 6 (HDAC6), an important target in cancer therapy and other diseases. The inhibition mechanism involves a two-step slow-binding process where the compound forms a stable complex with the enzyme, leading to irreversible inhibition. Specifically, biochemical assays have demonstrated that this compound exhibits submicromolar inhibitory activity against HDAC6 (IC₅₀: 0.531 μM) without affecting other isoforms like HDAC1–4 .
Antimalarial Activity
Research has highlighted the potential of oxadiazoles as antimalarial agents. A study screened compounds against Plasmodium falciparum, identifying several oxadiazole derivatives with significant activity. For example, certain analogues demonstrated IC₅₀ values below 40 nM against drug-sensitive and multi-drug resistant strains of the parasite . Although specific data for this compound is limited, its structural similarities suggest potential efficacy against malaria.
HDAC Inhibition Studies
In a comparative study examining various HDAC inhibitors, this compound was evaluated alongside traditional hydroxamic acid-based inhibitors. Results indicated that while traditional inhibitors exhibit fast-on and fast-off kinetics, this oxadiazole derivative displays slow-on binding properties, making it a promising candidate for targeted cancer therapies .
Antiplasmodial Screening
A subset of oxadiazole compounds was screened for their antiplasmodial activity over 96 hours. Compounds meeting specific criteria (IC₅₀ ≤ 1.0 μM) were classified as slow-action hits. This suggests that this compound could be part of a new class of antimalarial drugs requiring further investigation into its pharmacokinetics and efficacy in vivo .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key parameters of [3-(Difluoromethyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride and its analogs:
Key Observations :
- The trifluoromethyl analog () exhibits higher molecular weight and lipophilicity compared to the difluoromethyl variant.
- Aromatic vs. Aliphatic Substituents : Aryl groups (e.g., 4-fluorophenyl in ) contribute to π-π stacking interactions in biological targets, while aliphatic groups (e.g., cyclopentyl in ) may improve membrane permeability due to increased hydrophobicity.
- Solubility : Hydrochloride salts universally enhance aqueous solubility, critical for bioavailability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
